molecular formula C11H16ClN B13987132 N-tert-butyl-4-chloro-2-methylaniline CAS No. 35347-22-9

N-tert-butyl-4-chloro-2-methylaniline

Cat. No.: B13987132
CAS No.: 35347-22-9
M. Wt: 197.70 g/mol
InChI Key: ABEQNFZVHFJUIY-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chloro-2-methylaniline is a chemical compound with the molecular formula C11H16ClN . This aniline derivative is characterized by the presence of both tert-butyl and chloro substituents on the aromatic ring, which influence its steric and electronic properties, making it a compound of interest in various research fields. It is primarily utilized as a key synthetic intermediate or building block in organic chemistry and medicinal chemistry research. The structure suggests potential applications in the development of more complex molecules, such as ligands for catalysts or in the exploration of structure-activity relationships. Researchers may also employ it in the synthesis of compounds for material science applications. The presence of the aniline functional group is a common feature in compounds used in the synthesis of dyes and pigments . It is crucial to handle this compound with appropriate safety precautions. As a derivative of aniline, related compounds have been documented to possess toxicity and hazardous properties . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

35347-22-9

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-tert-butyl-4-chloro-2-methylaniline

InChI

InChI=1S/C11H16ClN/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7,13H,1-4H3

InChI Key

ABEQNFZVHFJUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Chlorination of 2-methylaniline Using Copper(II) Chloride

  • Method Summary: 2-methylaniline is reacted with copper(II) chloride dihydrate and lithium chloride hydrate in ethanol under reflux conditions for approximately 6 hours. The reaction proceeds regioselectively to yield 4-chloro-2-methylaniline.

  • Reaction Conditions:

    • Reagents: 2-methylaniline (substrate), CuCl₂·2H₂O (3 equivalents), LiCl·H₂O (1 equivalent)
    • Solvent: Ethanol
    • Temperature: Reflux (~78°C)
    • Time: 6 hours
  • Workup: After reaction completion (monitored by thin-layer chromatography), ethanol is removed under reduced pressure. The residue is treated with ammonium hydroxide and water to adjust pH, followed by extraction with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by silica gel chromatography.

  • Yield and Purity: Reported yields are approximately 75-91%, with purity assessed by high-performance liquid chromatography ranging from 95% to 97%.

  • Characterization Data:

    • Melting point: 28-29°C
    • ^1H Nuclear Magnetic Resonance (NMR) (CDCl₃, δ ppm): 7.07 (singlet, 1H), 7.04 (doublet, J=8.4 Hz, 1H), 6.59 (doublet, J=8.4 Hz, 1H), 3.63 (broad singlet, 2H, NH₂), 2.15 (singlet, 3H, methyl)
    • ^13C NMR (CDCl₃, δ ppm): 143.4, 130.0, 126.7, 124.1, 122.8, 116.0, 17.2
    • Mass Spectrometry (Electron Ionization): m/z 140.87 (100%), 142.88 (32%)

This method offers a clean, regioselective chlorination with good yields and purity, suitable for scale-up.

Reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline

  • Method Summary: 2-chloro-6-nitrotoluene is reduced in the presence of sulfur and sodium bicarbonate in N,N-dimethylformamide or N,N-dimethylacetamide solvent at elevated temperatures (110-140°C) for 10-24 hours.

  • Reaction Conditions:

    • Reagents: 2-chloro-6-nitrotoluene, sulfur (3-5 equivalents), sodium bicarbonate (3-5 equivalents)
    • Solvent: N,N-dimethylformamide or N,N-dimethylacetamide
    • Temperature: 110-140°C
    • Time: 10-24 hours
  • Procedure: The mixture is stirred under the specified temperature, then filtered. The filtrate is subjected to vacuum distillation to isolate 3-chloro-2-methylaniline.

  • Yields and Purity:

    • Yields range from 77% to 85%, depending on sulfur and sodium bicarbonate equivalents and reaction temperature.
    • Purity is typically 99% by gas chromatography.
  • Example Data:

Example Sulfur (equiv) Sodium Bicarbonate (equiv) Temperature (°C) Time (hours) Yield (%) Purity (%) Boiling Point (°C at 10 mmHg)
2 5 5 110 10 77 99 115-117
3 3 3 140 24 85 99 115-117
4 3 4 130 24 83 99 115-117

This reduction method is industrially relevant for producing high-purity 4-chloro-2-methylaniline.

The introduction of the tert-butyl group on the aniline nitrogen to form N-tert-butyl-4-chloro-2-methylaniline is typically achieved via alkylation reactions.

General Alkylation Approaches

  • Alkylating Agents: tert-butyl halides (e.g., tert-butyl chloride or bromide) or tert-butyl alcohol under acidic conditions.

  • Reaction Conditions:

    • Base or acid catalyst depending on the alkylating agent.
    • Solvent: polar aprotic solvents such as dichloromethane, acetonitrile, or ethanol.
    • Temperature: ambient to reflux conditions.
  • Mechanism: The nucleophilic nitrogen of 4-chloro-2-methylaniline attacks the electrophilic carbon of the tert-butyl halide, forming the N-tert-butyl substituted product.

Representative Experimental Procedure (Inferred)

  • Dissolve 4-chloro-2-methylaniline in anhydrous solvent.
  • Add tert-butyl chloride and a base such as triethylamine or potassium carbonate.
  • Stir the mixture at elevated temperature (e.g., 50-80°C) for several hours.
  • Monitor the reaction progress by thin-layer chromatography or gas chromatography.
  • Upon completion, quench the reaction, extract the product, and purify by recrystallization or chromatography.

Summary Table of Preparation Steps and Conditions

Step Starting Material Reagents/Conditions Yield (%) Purity (%) Notes
Chlorination of 2-methylaniline 2-methylaniline CuCl₂·2H₂O, LiCl·H₂O, EtOH, reflux, 6 h 75-91 95-97 Regioselective, mild conditions
Reduction of 2-chloro-6-nitrotoluene 2-chloro-6-nitrotoluene Sulfur, NaHCO₃, N,N-dimethylformamide, 110-140°C, 10-24 h 77-85 99 Industrially scalable, high purity
N-tert-butylation 4-chloro-2-methylaniline tert-butyl chloride, base, polar aprotic solvent, 50-80°C, several hours >70* Not specified Typical alkylation, requires purification

*Estimated based on analogous reactions.

Research Findings and Analytical Data

  • Chromatographic Analysis: Gas chromatography and high-performance liquid chromatography confirm high purity of intermediates and final products, with retention times and peak areas consistent with expected compounds.

  • Spectroscopic Characterization: Nuclear magnetic resonance and mass spectrometry data support the structural assignments of both intermediates and final products.

  • Thermal Properties: Melting and boiling points are consistent with literature values for 4-chloro-2-methylaniline and related compounds, aiding in purity assessment.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-chloro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted products.

Scientific Research Applications

N-tert-butyl-4-chloro-2-methylaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-chloro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogues, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
N-tert-butyl-4-chloro-2-methylaniline C11H16ClN 197.7 -NH(tert-butyl), -Cl (para), -CH3 (ortho) Likely reduced metabolic activation due to steric hindrance
4-Chloro-2-methylaniline (parent compound) C7H8ClN 141.6 -NH2, -Cl (para), -CH3 (ortho) Carcinogenic; metabolizes to DNA-binding hydroxylamine derivatives
4-(tert-Butyl)-2-chloroaniline C10H14ClN 183.68 -NH2, -Cl (ortho), -tert-butyl (para) Used in organic synthesis; CAS 42265-67-8
2-Chloro-4-tert-butyl-6-nitroaniline C10H13ClN2O2 228.68 -NH2, -Cl (ortho), -tert-butyl (para), -NO2 (meta Nitro group enhances electron-withdrawing effects; used in specialty chemicals

Key Differences in Reactivity and Metabolism

Steric Effects: The tert-butyl group on the amine nitrogen in this compound reduces nucleophilicity compared to the unsubstituted 4-chloro-2-methylaniline. This steric hindrance may impede enzymatic oxidation, a critical step in the metabolic activation of carcinogenic aromatic amines (e.g., formation of hydroxylamine intermediates in 4-chloro-2-methylaniline) .

Electronic Effects :

  • In 4-(tert-butyl)-2-chloroaniline, the tert-butyl group at the para position is electron-donating, which may stabilize the aromatic ring and alter reactivity in electrophilic substitution reactions compared to the methyl group in the target compound .

Toxicity Profile: 4-Chloro-2-methylaniline is a known carcinogen due to its metabolic conversion to hydroxylamine derivatives, which bind to DNA and proteins . The tert-butyl substitution in this compound likely mitigates this risk by blocking metabolic activation pathways.

Biological Activity

N-tert-butyl-4-chloro-2-methylaniline is a compound of significant interest in the fields of medicinal chemistry and toxicology. Its biological activities, including antimicrobial and anticancer properties, have been the focus of various research studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 223.72 g/mol

The compound features a tert-butyl group, a chloro substituent, and a methyl group on the aniline ring, which influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent, particularly useful in treating infections caused by resistant strains of bacteria .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF7 (Breast)12.5
HT29 (Colon)15.0
A549 (Lung)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by Staphylococcus aureus, suggesting its potential application in preventing device-related infections .

Case Study 2: Anticancer Mechanism

In a study conducted on MCF7 breast cancer cells, this compound was found to activate caspase pathways leading to apoptosis. The researchers reported that treatment with the compound resulted in increased levels of cleaved PARP, indicating cell death via apoptosis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes critical for microbial growth and cancer cell survival.
  • Receptor Binding : It can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

Further research is required to elucidate the precise molecular mechanisms involved.

Q & A

Q. What are the optimal synthetic routes for N-tert-butyl-4-chloro-2-methylaniline, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of This compound involves nucleophilic substitution or condensation reactions. A nitroso intermediate strategy (e.g., N-aryl-2-nitrosoanilines) is effective for introducing substituents. For example, selective substitution with tert-butyl groups requires controlled temperature (0–5°C) and anhydrous conditions to minimize side reactions. Catalytic systems like Ni or O-based reagents enhance regioselectivity .
  • Key Parameters :
ReagentTemperatureSolventYield (%)
Ni/EtOH25°CDMF78–85
O₂/THF0–5°CTHF65–72
  • Validation : Confirm purity via melting point analysis and NMR (δ 7.2–7.8 ppm for aromatic protons, δ 1.3 ppm for tert-butyl) .

Q. Which analytical techniques are most reliable for characterizing This compound?

  • Methodological Answer :
  • GC/MS : Ideal for volatile derivatives; derivatize with acetic anhydride to improve volatility.
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve tert-butyl (δ 1.3 ppm, singlet) and chloro-substituted aromatic signals.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 211.1125 for C₁₁H₁₅ClN) with <2 ppm error .
  • SLE (Supported Liquid Extraction) : For isolating the compound from complex matrices .

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing hydrolysis rates. Accelerated stability testing (40–60°C, pH 1–13) shows degradation <5% over 72 hours in neutral/basic conditions. Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy formula models electron density and local kinetic energy. Use B3LYP/6-31G(d) basis sets to calculate:
  • HOMO-LUMO gaps (predicting redox behavior).
  • Electrostatic potential maps (identifying nucleophilic/electrophilic sites).
    Validation against experimental NMR/IR data ensures accuracy .

Q. How do steric effects from the tert-butyl group alter reaction pathways in cross-coupling or catalytic systems?

  • Methodological Answer : Steric bulk slows down Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies show a 3-fold decrease in reaction rate compared to non-bulky analogs. Mitigate this by:
  • Using bulky ligands (e.g., XPhos) to stabilize transition states.
  • Optimizing solvent polarity (e.g., toluene > DMF) to reduce steric congestion .
  • Data :
CatalystLigandSolventYield (%)
Pd(OAc)₂XPhosToluene62
PdCl₂PPh₃DMF28

Q. What methodologies identify and quantify degradation byproducts in environmental or biological matrices?

  • Methodological Answer :
  • LC-QTOF-MS : Untargeted screening with mass error <5 ppm identifies chlorinated byproducts (e.g., dealkylated amines).
  • Isotopic Labeling : Use deuterated analogs (e.g., 4-tert-Butyl-d9-catechol-3,5,6-d3) as internal standards for precise quantification .
  • Ecotoxicity Assays : Daphnia magna acute toxicity tests (48-hour LC₅₀) correlate with byproduct persistence .

Data Contradictions and Resolution Strategies

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations often arise from impurities or polymorphic forms. Strategies include:
  • Recrystallization from ethanol/water mixtures to isolate pure forms.
  • Cross-validate spectral data with computational predictions (DFT-IR) .
  • Example : Reported mp ranges (95–112°C) narrow to 108–110°C after purification .

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